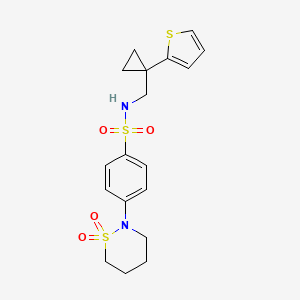
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S3 and its molecular weight is 426.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound features a thiazinan ring, a benzenesulfonamide moiety, and a thiophene-substituted cyclopropyl group. These structural elements contribute to its pharmacological properties. The presence of the dioxido group is particularly significant as it may enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with thiazinan and sulfonamide functionalities often exhibit a range of biological activities including:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
The unique combination of these functional groups in the compound suggests potential applications in treating various diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, which share structural similarities with our compound. The results indicated that derivatives containing thiazolidinone rings exhibited significant activity against Mycobacterium tuberculosis (MTB) strains, with IC90 values ranging from 0.058 to 5.31 µg/mL . This suggests that our compound may also possess similar antimicrobial properties due to its thiazinan structure.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on similar compounds have shown that they can inhibit cancer cell lines such as MCF-7 and A549 without exhibiting significant toxicity at effective concentrations . These findings imply that our compound could be further explored for its anticancer potential.
While specific mechanisms for our compound remain to be fully elucidated, preliminary studies suggest interactions with key biological targets such as enzymes or receptors involved in disease pathways. The dioxido group may facilitate binding to these targets, enhancing the compound's biological efficacy.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide | Thiazinane & indole moieties | Antimicrobial |
| 4-thiazolidinones | Thiazolidine ring structure | Anti-inflammatory |
| Sulfamethaoxazole hybrids | Sulfonamide & thiazolidinone | Antitubercular |
The table illustrates how compounds with similar structures exhibit various biological activities, reinforcing the idea that our target compound could possess significant therapeutic potential.
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c21-26(22)13-2-1-11-20(26)15-5-7-16(8-6-15)27(23,24)19-14-18(9-10-18)17-4-3-12-25-17/h3-8,12,19H,1-2,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHPIXZWRBMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














